molecular formula C21H20O3 B5849149 7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE

7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B5849149
M. Wt: 320.4 g/mol
InChI Key: SZQHJQUBNJBIQB-UHFFFAOYSA-N
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Description

7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE: is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its potential in optoelectronic devices and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethenylphenol with 4-ethyl-8-methyl-2H-chromen-2-one under specific conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex molecules and materials. It is also studied for its photophysical properties, making it useful in the development of new materials for optoelectronic devices .

Biology and Medicine: In biological research, the compound is investigated for its potential as a fluorescent probe or marker due to its unique optical properties. It may also have applications in drug discovery and development .

Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile building block for creating new materials .

Mechanism of Action

The mechanism by which 7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE exerts its effects is primarily related to its interaction with specific molecular targets. In optoelectronic applications, it functions as a hole transport layer, facilitating the movement of charge carriers within devices. The compound’s structure allows it to form stable interactions with other materials, enhancing the performance of devices such as quantum-dot light-emitting diodes (QD-LEDs) and perovskite light-emitting diodes (PeLEDs) .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, 7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE stands out due to its specific substituents, which confer unique photophysical properties and reactivity. These characteristics make it particularly valuable in optoelectronic applications and other advanced material research .

Properties

IUPAC Name

7-[(4-ethenylphenyl)methoxy]-4-ethyl-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-4-15-6-8-16(9-7-15)13-23-19-11-10-18-17(5-2)12-20(22)24-21(18)14(19)3/h4,6-12H,1,5,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQHJQUBNJBIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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